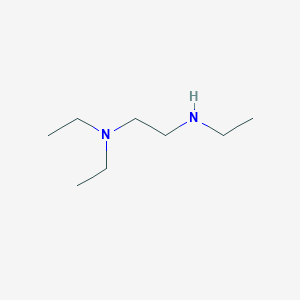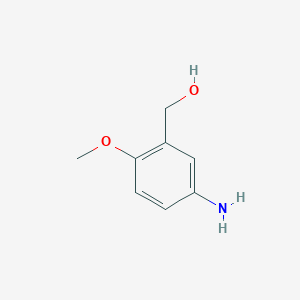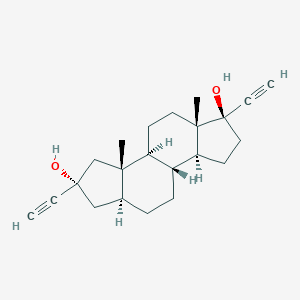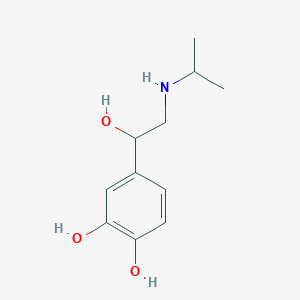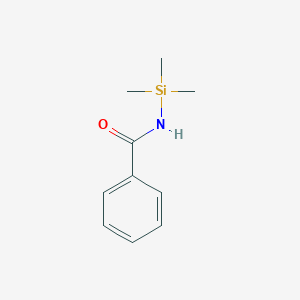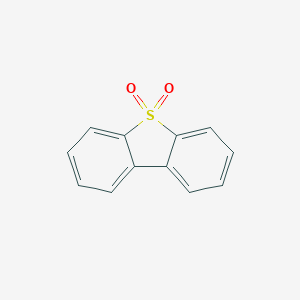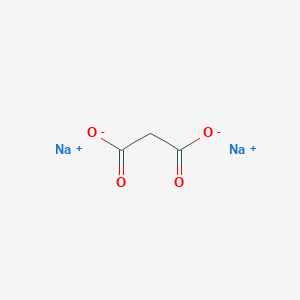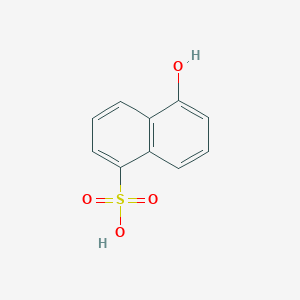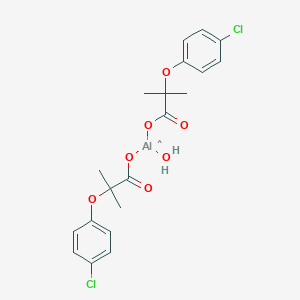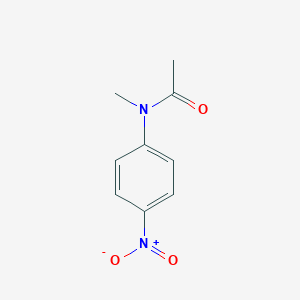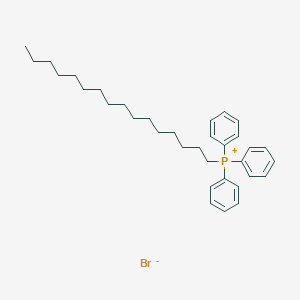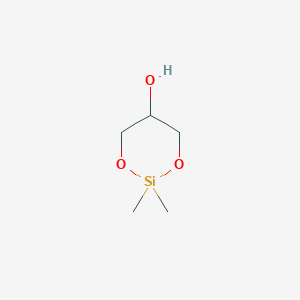
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, also known as DMSO or dimethyl sulfoxide, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that has a high boiling point and is miscible with water and many organic solvents. DMSO has been used in a variety of applications, including as a solvent, cryoprotectant, and reducing agent. In
Scientific Research Applications
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used in a wide range of scientific research applications due to its unique properties. It is commonly used as a solvent for polar and nonpolar compounds, as it can dissolve a wide range of organic and inorganic compounds. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is also used as a cryoprotectant for the preservation of cells and tissues, as it can prevent ice formation and cell damage during freezing. Additionally, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used as a reducing agent in organic synthesis reactions.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is not fully understood, but it is thought to involve its ability to penetrate cell membranes and interact with proteins and nucleic acids. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been shown to modulate the activity of enzymes and ion channels, as well as alter gene expression in cells.
Biochemical And Physiological Effects
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and free radical scavenging activity. 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has also been shown to modulate the immune system and improve wound healing.
Advantages And Limitations For Lab Experiments
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has several advantages for use in lab experiments, including its ability to dissolve a wide range of compounds, its cryoprotectant properties, and its reducing agent activity. However, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can also have toxic effects on cells and organisms at high concentrations, and can interfere with some assays and experiments.
Future Directions
There are several future directions for research on 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, including its potential use as a therapeutic agent for a variety of diseases, its mechanism of action in cells and organisms, and its effects on the microbiome and gut health. Additionally, there is a need for further research on the potential toxic effects of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol and its interactions with other compounds in complex biological systems.
In conclusion, 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is a versatile and widely used organic solvent in scientific research. Its unique properties make it useful for a variety of applications, including as a solvent, cryoprotectant, and reducing agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its limitations and potential toxic effects.
Synthesis Methods
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can be synthesized by the oxidation of dimethyl sulfide using an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out in the presence of a catalyst such as silver oxide or copper sulfate. The resulting 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is purified by distillation or crystallization.
properties
CAS RN |
14760-14-6 |
|---|---|
Product Name |
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol |
Molecular Formula |
C5H12O3Si |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-dioxasilinan-5-ol |
InChI |
InChI=1S/C5H12O3Si/c1-9(2)7-3-5(6)4-8-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
PXKUKOZEWCQWRX-UHFFFAOYSA-N |
SMILES |
C[Si]1(OCC(CO1)O)C |
Canonical SMILES |
C[Si]1(OCC(CO1)O)C |
Other CAS RN |
14760-14-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



